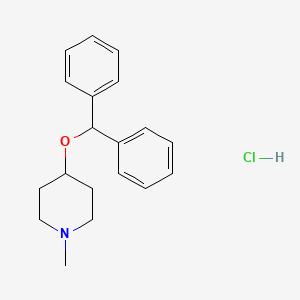

Diphenylpyraline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diphénylpyraline est un antihistaminique de première génération appartenant à la classe des diphényl pipéridines. Il est principalement utilisé pour le traitement des conditions allergiques telles que la rhinite, le rhume des foins et les dermatoses prurigineuses . Ce composé présente des propriétés anticholinergiques et sédatives, ce qui le rend efficace pour soulager les symptômes associés aux allergies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de diphénylpyraline est synthétisé par couplage de la 4-hydroxy-1-méthylpipéridine avec le bromure de benzhydryle . La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter la réaction de couplage. Le produit est ensuite purifié et converti en sa forme de sel chlorhydrate.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du chlorhydrate de diphénylpyraline suit une voie similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté optimale. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de diphénylpyraline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le chlorhydrate de diphénylpyraline peut subir des réactions de substitution nucléophile, où le groupe benzhydryle peut être remplacé par d'autres substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont employés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des benzhydryl cétones, tandis que les réactions de substitution peuvent produire divers dérivés de pipéridine substitués.

4. Applications de la recherche scientifique

Le chlorhydrate de diphénylpyraline a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études portant sur les antihistaminiques et leurs propriétés chimiques.

Biologie : Le composé est étudié pour ses effets sur les récepteurs de l'histamine et son rôle dans les réponses allergiques.

Médecine : Le chlorhydrate de diphénylpyraline est utilisé dans la recherche clinique pour développer de nouveaux traitements des conditions allergiques et pour comprendre sa pharmacocinétique et sa pharmacodynamie.

Industrie : Il est utilisé dans la formulation de produits pharmaceutiques pour le traitement des allergies.

5. Mécanisme d'action

Le chlorhydrate de diphénylpyraline exerce ses effets en entrant en compétition avec l'histamine pour les sites des récepteurs H1 sur les cellules effectrices . Cette action antagoniste réduit les effets de l'histamine, ce qui entraîne une réduction temporaire des symptômes d'allergie tels que l'urticaire et le prurit. De plus, le composé présente des actions anticholinergiques, ce qui a un effet asséchant sur la muqueuse nasale .

Composés similaires :

Diphénhydramine : Un autre antihistaminique de première génération présentant des propriétés anticholinergiques et sédatives similaires.

Chlorphéniramine : Un antihistaminique de première génération utilisé pour des indications similaires mais avec une structure chimique différente.

Prométhazine : Un antihistaminique avec de forts effets sédatifs, utilisé pour le traitement des allergies et du mal des transports.

Unicité : Le chlorhydrate de diphénylpyraline est unique en raison de sa structure chimique spécifique, qui lui permet d'agir à la fois comme un antihistaminique et un inhibiteur de la recapture de la dopamine .

Applications De Recherche Scientifique

Pharmacological Properties

Diphenylpyraline hydrochloride acts primarily as an antagonist of the histamine H1 receptor, which is crucial in mediating allergic responses. By binding to these receptors, it inhibits the effects of histamine, thereby alleviating symptoms associated with allergies such as urticaria and pruritus . Additionally, this compound has shown potential as a dopamine reuptake inhibitor, which may contribute to its effects in neuropsychiatric conditions .

Therapeutic Uses

- Allergy Treatment :

- Neuropsychiatric Applications :

- Dermatological Reactions :

Case Study 1: Fixed Drug Eruption

Case Study 2: Parkinsonism Management

In a long-term follow-up study involving patients with cerebrotendinous xanthomatosis, diphenylpyraline was found to be effective in managing parkinsonism symptoms. The study documented improvements in motor function and quality of life among participants treated with this compound .

Mécanisme D'action

Diphenylpyraline hydrochloride exerts its effects by competing with histamine for H1-receptor sites on effector cells . This antagonistic action reduces the effects of histamine, leading to a temporary reduction of allergy symptoms such as urticaria and pruritus. Additionally, the compound exhibits anticholinergic actions, providing a drying effect on the nasal mucosa .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine with similar anticholinergic and sedative properties.

Chlorpheniramine: A first-generation antihistamine used for similar indications but with a different chemical structure.

Promethazine: An antihistamine with strong sedative effects, used for treating allergies and motion sickness.

Uniqueness: Diphenylpyraline hydrochloride is unique due to its specific chemical structure, which allows it to act as both an antihistamine and a dopamine reuptake inhibitor .

Activité Biologique

Diphenylpyraline hydrochloride (DPP) is a first-generation antihistamine primarily used for the treatment of allergic conditions. Its biological activity extends beyond antihistaminic effects, influencing various neurobiological pathways, particularly those involving dopamine. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DPP, supported by data tables and case studies.

DPP functions primarily as a histamine H1 receptor antagonist , blocking the action of histamine at its receptor sites. This mechanism alleviates symptoms associated with allergic reactions, such as urticaria and pruritus. In addition to its antihistaminic properties, DPP exhibits dopamine reuptake inhibition , akin to psychostimulants like cocaine, which has implications for its use in treating conditions associated with dopamine dysregulation.

Key Mechanisms:

- Antihistaminic Activity : Competes with histamine for H1-receptor binding.

- Dopamine Transporter Inhibition : Increases extracellular dopamine levels in the nucleus accumbens, leading to enhanced locomotor activity and potential implications for addiction therapy.

Antihistaminic Effects

DPP is effective in managing allergic symptoms due to its ability to block histamine receptors. It is marketed under various brand names in Europe for treating allergic rhinitis and skin disorders .

Dopaminergic Activity

Research indicates that DPP significantly inhibits dopamine uptake in vivo. A study showed that administration of DPP (5 mg/kg) resulted in a 200% increase in extracellular dopamine levels in the mouse nucleus accumbens . This effect is comparable to that of cocaine but with a distinct time course, suggesting a prolonged action by DPP .

Data Table: Summary of Biological Activities

Case Study 1: Parkinsonism

A notable case involved three patients with cerebrotendinous xanthomatosis who exhibited severe parkinsonism. Treatment with DPP resulted in significant improvement in their symptoms over long-term follow-up. This suggests that DPP may have therapeutic potential beyond its antihistaminic properties .

Case Study 2: Comparative Study on Locomotor Activity

In a controlled study comparing DPP and cocaine, both substances were shown to inhibit dopamine uptake and induce locomotor activation. However, only cocaine produced significant conditioned place preference, indicating a rewarding effect not observed with DPP. This finding highlights DPP's potential as a safer alternative for managing conditions related to dopamine dysregulation without reinforcing addictive behaviors .

Propriétés

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRLDRXGWKXRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-20-6 (Parent) | |

| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047772 | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-18-3 | |

| Record name | Diafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPYRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FU7F1E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.